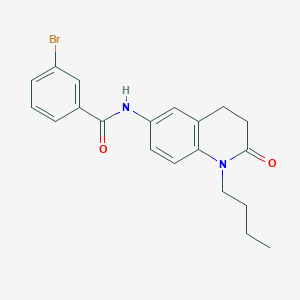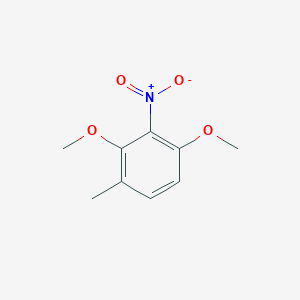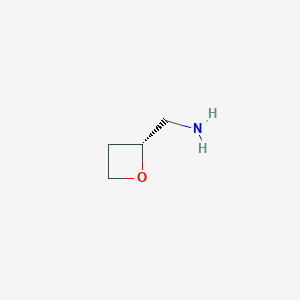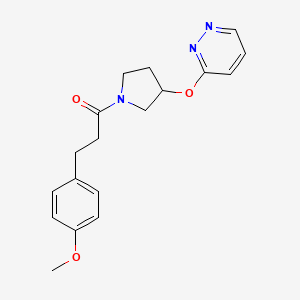
3-溴-N-(1-丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tetrahydroquinoline group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the bromine atom, and the attachment of the benzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzamide and tetrahydroquinoline groups would likely contribute significantly to the compound’s chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced via nucleophilic substitution reactions . The compound could also undergo reactions at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the benzamide and tetrahydroquinoline groups would likely influence properties such as polarity, solubility, and stability .科学研究应用
σ 受体的结合亲和力
Kuo-hsien Fan、J. Lever 和 S. Z. Lever (2011) 的一项研究探讨了取代氨基丁基苯甲酰胺中胺部分的结构修饰的影响,包括类似于“3-溴-N-(1-丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺”的类似物,作为 σ1 和 σ2 受体的配体。这项研究强调了氮在受限环内的位置对于 σ2 受体结合亲和力和选择性的重要性,表明在针对与这些受体相关的疾病的靶向治疗开发中具有潜在应用 (Fan, Lever, & Lever, 2011)。
钴促进的二聚化
Liene Grigorjeva 和 Olafs Daugulis (2015) 开发了一种氨基喹啉定向、钴促进的苯甲酰胺二聚化方法。这种合成技术可能适用于“3-溴-N-(1-丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺”等化合物,展示了一条创建复杂分子的途径,这些分子可能在药物开发和材料科学中具有应用 (Grigorjeva & Daugulis, 2015)。
抗病毒和细胞毒性活性
P. Selvam、N. Murugesh、M. Chandramohan、C. Pannecouque 和 E. De Clercq (2010) 合成了一系列新化合物,包括与“3-溴-N-(1-丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺”相关的化合物,评估了它们对 HIV、HSV 和牛痘病毒的抗病毒活性。他们的研究结果表明对单纯疱疹病毒和牛痘病毒具有独特的抗病毒活性,表明这些化合物在抗病毒药物开发中具有潜在应用 (Selvam 等,2010)。
合成和评估作为 σ 受体的配体
R. Xu、J. Lever 和 S. Z. Lever (2007) 对四氢异喹啉基苯甲酰胺作为 σ 受体配体的合成和体外评估进行了进一步研究,包括“3-溴-N-(1-丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺”的类似物,强调了受限四氢异喹啉环系统对于 σ2 受体结合亲和力和选择性的关键作用。这项工作强调了该化合物在研究 σ 受体相关病理学和开发治疗剂中的相关性 (Xu, Lever, & Lever, 2007)。
作用机制
Target of Action
Similar compounds have been found to inhibit luxr-type receptors in bacteria such asAcinetobacter baumannii and Pseudomonas aeruginosa . These receptors play a crucial role in quorum sensing, a mechanism that bacteria use to regulate gene expression in response to changes in cell-population density .
Mode of Action
This binding could inhibit the normal function of these receptors, thereby disrupting quorum sensing and affecting the bacteria’s ability to regulate gene expression .
Biochemical Pathways
Given its potential role as a luxr-type receptor inhibitor, it may impact the quorum sensing pathways in bacteria . Disruption of these pathways can affect a wide range of bacterial processes, including virulence, biofilm formation, and antibiotic resistance .
Result of Action
If it acts as a luxr-type receptor inhibitor, it could potentially disrupt quorum sensing in bacteria, leading to changes in gene expression and affecting various bacterial processes .
属性
IUPAC Name |
3-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXNTJMJRFFHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-butyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990354.png)

![Imidazo[1,2-a]pyrazine-8-thiol](/img/structure/B2990358.png)
![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B2990359.png)
![2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990362.png)
![N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990364.png)
![2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990366.png)

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B2990368.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990370.png)
